molecular formula C10H8FNO3 B2474884 5-(4-Fluorophenyl)-4,5-dihydro-1,2-oxazole-3-carboxylic acid CAS No. 1781117-13-2

5-(4-Fluorophenyl)-4,5-dihydro-1,2-oxazole-3-carboxylic acid

Cat. No. B2474884
CAS RN: 1781117-13-2
M. Wt: 209.176
InChI Key: POWGXLBSYQIZOC-UHFFFAOYSA-N
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Description

5-(4-Fluorophenyl)-4,5-dihydro-1,2-oxazole-3-carboxylic acid, also known as FOA, is a chemical compound with potential applications in scientific research. FOA is a heterocyclic compound that belongs to the oxazole family of compounds. It has a molecular formula of C10H8FNO3 and a molecular weight of 215.17 g/mol.

Scientific Research Applications

Synthesis and Chemical Properties

  • The compound is involved in the synthesis of tetrahydroisoquinolines, particularly in the formation of [1,3]-oxazolo-[3,2-b]-isoquinolinones, which are significant due to their potential pharmaceutical properties (Christov, Kozekov, & Palamareva, 2006).
  • It serves as a precursor in the synthesis of α-trifluoromethyl α-amino acids, showcasing its versatility in organic synthesis and its role in generating compounds with aromatic, heteroaromatic, and ferrocenyl subunits (Burger et al., 2006).

Biomedical Research

  • The compound is part of a class of molecules useful in generating peptidomimetics or biologically active compounds based on the triazole scaffold. This aspect is crucial for the development of novel therapeutic agents (Ferrini et al., 2015).
  • It is involved in the synthesis of esters derived from natural alcohols and synthetic analogs, showing its potential in producing compounds with diverse biological activities (Petkevich et al., 2014).
  • The compound plays a role in the synthesis of novel 2-aryl-1,2,3-triazol-4-carboxylic acids, which exhibit promising properties like bright blue fluorescence and sensitivity to pH changes, indicating potential applications in sensor technology and biological research (Safronov et al., 2020).

Material Science and Chemistry

  • Its derivatives have been used in the synthesis of hybrid molecules containing penicillanic or cephalosporanic acid moieties, highlighting its importance in developing compounds with antimicrobial, antilipase, and antiurease activities (Başoğlu et al., 2013).
  • The compound is a key component in the synthesis of carbon dots with high fluorescence quantum yield, contributing significantly to the advancement of fluorescence-based applications (Shi et al., 2016).

properties

IUPAC Name

5-(4-fluorophenyl)-4,5-dihydro-1,2-oxazole-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8FNO3/c11-7-3-1-6(2-4-7)9-5-8(10(13)14)12-15-9/h1-4,9H,5H2,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

POWGXLBSYQIZOC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(ON=C1C(=O)O)C2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8FNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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